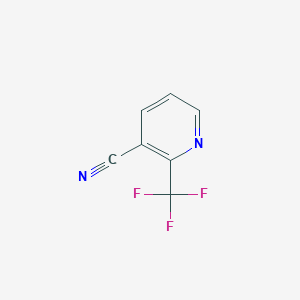

2-(Trifluoromethyl)nicotinonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(trifluoromethyl)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F3N2/c8-7(9,10)6-5(4-11)2-1-3-12-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APSXEJUOOOHRGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90650538 | |

| Record name | 2-(Trifluoromethyl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870066-15-2 | |

| Record name | 2-(Trifluoromethyl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90650538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(Trifluoromethyl)pyridine-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to 2-(Trifluoromethyl)nicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of 2-(Trifluoromethyl)nicotinonitrile, a key building block in medicinal and agrochemical research. The document is structured to offer readily accessible data, detailed experimental context, and visual representations of key chemical concepts for researchers and professionals in drug development.

Core Chemical Properties

This compound, also known as 2-(trifluoromethyl)pyridine-3-carbonitrile, is a specialty chemical recognized for its utility in the synthesis of complex molecular architectures. Its trifluoromethyl group and nitrile functionality on a pyridine scaffold make it a versatile reagent in organic synthesis.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| CAS Number | 870066-15-2 | [1] |

| Molecular Formula | C₇H₃F₃N₂ | [1] |

| Molecular Weight | 172.11 g/mol | [1] |

| Physical State | Liquid (at 25 °C) | [2] |

| Density | 1.3437 g/mL (at 25 °C) | [2] |

| Refractive Index | n20/D 1.4641 | [2] |

| Flash Point | > 110 °C (> 230 °F) - closed cup | [2] |

| Boiling Point | Predicted: 186.4 ± 35.0 °C | [3] |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [1] |

Structural Information

| Parameter | Representation |

| SMILES String | N#Cc1cccc(n1)C(F)(F)F |

| InChI Key | APSXEJUOOOHRGS-UHFFFAOYSA-N |

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, showing signals corresponding to the three protons on the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing effects of both the nitrile and trifluoromethyl groups.

-

Pyridine Ring Protons: Three distinct signals in the aromatic region (typically δ 7.0-9.0 ppm), likely appearing as multiplets due to spin-spin coupling.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide insights into the carbon framework of the molecule.

-

Pyridine Carbons: Signals for the five carbons of the pyridine ring. The carbons attached to the nitrile and trifluoromethyl groups will show characteristic shifts and may exhibit coupling with the fluorine atoms.

-

Nitrile Carbon (C≡N): A signal in the characteristic region for nitriles (approximately δ 115-125 ppm).

-

Trifluoromethyl Carbon (-CF₃): A quartet due to coupling with the three fluorine atoms.

¹⁹F NMR Spectroscopy

The fluorine NMR spectrum is a powerful tool for characterizing trifluoromethyl-containing compounds.

-

-CF₃ Group: A singlet is expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift will be in the typical range for trifluoromethyl groups attached to an aromatic ring.

FT-IR Spectroscopy

The infrared spectrum will show characteristic absorption bands for the functional groups present.

-

C≡N Stretch: A sharp, medium-intensity band around 2220-2260 cm⁻¹.

-

C-F Stretch: Strong absorption bands in the region of 1000-1400 cm⁻¹.

-

Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

-

Aromatic C=C and C=N Bending: Multiple bands in the fingerprint region (below 1600 cm⁻¹).

Mass Spectrometry

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺): A peak at m/z = 172.

-

Fragmentation: Loss of the trifluoromethyl group (CF₃) would result in a fragment at m/z = 103. Other fragmentations of the pyridine ring are also expected.

Reactivity and Synthetic Utility

The trifluoromethyl group enhances the metabolic stability and lipophilicity of molecules, making 2-(Trluoromethyl)nicotinonitrile a valuable precursor in drug design. The nitrile group can be readily hydrolyzed to a carboxylic acid or reduced to an amine, providing a handle for further functionalization. The pyridine ring can undergo various substitution reactions, allowing for the introduction of additional diversity.

The presence of the electron-withdrawing trifluoromethyl and nitrile groups deactivates the pyridine ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution, particularly at positions ortho and para to the activating groups.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 2-(Trluoromethyl)nicotinonitrile is not widely published, a representative synthetic approach can be inferred from the synthesis of analogous trifluoromethyl-substituted pyridines. A common strategy involves the construction of the pyridine ring from a trifluoromethyl-containing building block or the introduction of the trifluoromethyl group onto a pre-existing pyridine scaffold.

Representative Synthesis: General Procedure

A plausible synthetic route involves the reaction of a suitable 2-halonicotinonitrile with a trifluoromethylating agent.

Reaction:

Caption: A simplified workflow for the synthesis of this compound.

Caption: Possible chemical transformations of this compound.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. [2]Work should be conducted in a well-ventilated fume hood. [2]It is known to cause skin and eye irritation and may cause respiratory irritation. [2]Standard safe laboratory practices should be followed to avoid inhalation, ingestion, and skin contact.

Conclusion

This compound is a valuable and versatile building block in the synthesis of novel compounds with potential applications in the pharmaceutical and agrochemical industries. Its unique combination of a trifluoromethyl group, a nitrile moiety, and a pyridine core offers multiple avenues for chemical modification, leading to a diverse range of derivatives. This guide provides a foundational understanding of its chemical properties to aid researchers in its effective utilization.

References

An In-depth Technical Guide to 2-(Trifluoromethyl)nicotinonitrile (CAS No. 870066-15-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Trifluoromethyl)nicotinonitrile, with the CAS number 870066-15-2, is a fluorinated pyridine derivative of significant interest in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl (CF3) group onto the nicotinonitrile scaffold can profoundly influence the molecule's physicochemical and biological properties. The electron-withdrawing nature of the CF3 group can enhance metabolic stability, increase lipophilicity, and modulate the electronic properties of the pyridine ring, making it a valuable building block for the synthesis of novel therapeutic agents.[1] This guide provides a comprehensive overview of the available technical data, synthetic methodologies, and potential biological applications of this compound.

Physicochemical Properties

A summary of the known quantitative data for this compound is presented in the table below. This information is crucial for its handling, characterization, and use in experimental settings.

| Property | Value | Reference |

| CAS Number | 870066-15-2 | [2] |

| Molecular Formula | C₇H₃F₃N₂ | [2] |

| Molecular Weight | 172.11 g/mol | [2] |

| Appearance | Liquid | [2] |

| Density | 1.3437 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.4641 | [2] |

| Flash Point | >110 °C (>230 °F) - closed cup | [2] |

Synthesis

One common approach for synthesizing trifluoromethylpyridines involves cyclocondensation reactions using building blocks that already contain the trifluoromethyl moiety.[1] For instance, the synthesis of 4-(trifluoromethyl)nicotinic acid, a related compound, has been achieved through the acylation, cyclization, and hydrolysis reactions starting from trifluoroacetyl chloride, vinyl ethyl ether, and 3-amino acrylonitrile.[3]

Another strategy involves the modification of a pre-formed pyridine ring. For example, the synthesis of 2-chloro-3-(trifluoromethyl)pyridine has been reported starting from 3-(trifluoromethyl)pyridine 1-oxide.[4] This suggests that a potential route to this compound could involve the synthesis of a suitable 2-(trifluoromethyl)pyridine precursor followed by the introduction of the nitrile group. A general workflow for such a synthetic approach is outlined below.

Caption: Generalized synthetic workflow for this compound.

Note: This represents a conceptual pathway, and the specific reagents and reaction conditions would require experimental optimization.

Spectroscopic Data

Detailed spectroscopic data (NMR, IR, MS) for this compound is not widely published. However, based on the analysis of related compounds, the expected spectral features can be predicted. For example, the spectroscopic analysis of 2-chloro-4-(trifluoromethyl)pyridine has been reported, providing insights into the characteristic vibrational frequencies and chemical shifts for a trifluoromethylated pyridine ring.[5]

Expected Spectroscopic Features:

-

¹H NMR: Signals corresponding to the three protons on the pyridine ring. The chemical shifts would be influenced by the electron-withdrawing effects of both the trifluoromethyl and nitrile groups.

-

¹³C NMR: Resonances for the carbon atoms of the pyridine ring, the nitrile carbon, and the trifluoromethyl carbon. The trifluoromethyl carbon would exhibit a characteristic quartet due to coupling with the fluorine atoms.

-

¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the trifluoromethyl group.

-

FT-IR: Characteristic absorption bands for the C≡N stretch of the nitrile group, C-F stretching vibrations of the trifluoromethyl group, and aromatic C-C and C-N stretching vibrations of the pyridine ring.

-

Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the compound (172.11 g/mol ).

Biological Activity and Potential Applications

The nicotinonitrile scaffold is a well-established pharmacophore found in numerous biologically active compounds.[1] The introduction of a trifluoromethyl group is a common strategy in drug design to enhance potency, metabolic stability, and cell permeability.[1]

Kinase Inhibition

Protein kinases are a major class of drug targets, particularly in oncology.[6][7] The pyridine and nicotinonitrile moieties are present in several approved kinase inhibitors. While no specific kinase inhibition data for this compound has been published, its structural features suggest it could be a candidate for screening against various kinase targets. A general workflow for a kinase inhibitor screening assay is depicted below.

References

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-(Trifluoromethyl)pyridine-3-carbonitrile 97 870066-15-2 [sigmaaldrich.com]

- 3. CN109467532B - Preparation method of 4-trifluoromethyl nicotinic acid - Google Patents [patents.google.com]

- 4. 2-Chloro-3-(trifluoromethyl)pyridine synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Screening a protein kinase inhibitor library against Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Screening of a kinase inhibitor library identified novel targetable kinase pathways in triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

physical properties of 2-(trifluoromethyl)pyridine-3-carbonitrile

An In-depth Technical Guide on the Core Physical Properties of 2-(Trifluoromethyl)pyridine-3-carbonitrile

For an audience of Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Trifluoromethyl)pyridine-3-carbonitrile, also identified by its synonym 2-(trifluoromethyl)nicotinonitrile, is a fluorinated pyridine derivative that serves as a crucial intermediate in the synthesis of complex organic molecules. The incorporation of a trifluoromethyl group (–CF₃) onto the pyridine scaffold imparts unique electronic and steric properties, which are highly sought after in the design of novel pharmaceuticals and agrochemicals. The electron-withdrawing nature of the trifluoromethyl group can significantly influence the reactivity and biological activity of the parent molecule, often leading to enhanced metabolic stability and binding affinity to biological targets. This guide provides a detailed overview of the known , outlines standard experimental protocols for the determination of uncharacterized physical data, and discusses its role as a synthetic building block.

Core Physical Properties

The are summarized in the table below. It is important to note that there is conflicting information regarding its physical state, with some sources listing it as a liquid and others as a solid. This may be attributable to variations in purity or the existence of different polymorphic forms. Therefore, empirical determination of the melting point is essential for accurate characterization.

Table 1: Summary of Quantitative Data for 2-(Trifluoromethyl)pyridine-3-carbonitrile

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₃F₃N₂ | [1] |

| Molecular Weight | 172.11 g/mol | [1] |

| CAS Number | 870066-15-2 | [1] |

| Physical State | Liquid or Solid | [1] |

| Density | 1.3437 g/mL at 25 °C (for liquid form) | [1] |

| Refractive Index | n20/D 1.4641 (for liquid form) | [1] |

| Flash Point | > 110 °C (> 230 °F) - closed cup | [1] |

| Solubility | Reported to have low solubility in water and solubility in some organic solvents. | |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| pKa | Data not available | - |

Experimental Protocols for Physical Property Determination

Given the incomplete publicly available data for 2-(trifluoromethyl)pyridine-3-carbonitrile, this section provides detailed methodologies for the experimental determination of its key physical properties.

Melting Point Determination

The melting point is a fundamental physical property that provides an indication of a compound's purity.

-

Apparatus:

-

Digital melting point apparatus or Thiele tube setup

-

Glass capillary tubes (sealed at one end)

-

Calibrated thermometer

-

Mortar and pestle

-

-

Procedure:

-

A small sample of the compound is finely ground using a mortar and pestle.

-

The powdered sample is packed into a capillary tube to a height of approximately 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a rate of approximately 10-15 °C per minute to quickly determine an approximate melting range.

-

The apparatus is allowed to cool, and a second sample is prepared.

-

The second sample is heated to a temperature about 20 °C below the approximate melting point, and the heating rate is then reduced to 1-2 °C per minute.

-

The temperature at which the first liquid is observed and the temperature at which the entire sample becomes liquid are recorded as the melting range.[2][3]

-

Boiling Point Determination

For a liquid sample, the boiling point is a characteristic physical property.

-

Apparatus:

-

Thiele tube or a micro-distillation apparatus

-

Small test tube (fusion tube)

-

Capillary tube (sealed at one end)

-

Calibrated thermometer

-

Heating mantle or Bunsen burner

-

-

Procedure (Thiele Tube Method):

-

A few milliliters of the liquid sample are placed in a fusion tube.

-

A capillary tube, sealed at one end, is placed in the fusion tube with the open end submerged in the liquid.

-

The fusion tube is attached to a thermometer, and the assembly is heated in a Thiele tube containing mineral oil.

-

As the temperature increases, a stream of bubbles will be observed exiting the capillary tube.

-

Heating is continued until a rapid and continuous stream of bubbles is produced.

-

The heat source is removed, and the apparatus is allowed to cool.

-

The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[4][5][6][7]

-

Solubility Profiling

A qualitative assessment of solubility in various solvents is crucial for applications in synthesis and formulation.

-

Apparatus:

-

Small test tubes with stoppers

-

Vortex mixer

-

-

Procedure:

-

To a series of labeled test tubes, add approximately 10 mg of the compound.

-

To each tube, add 0.5 mL of a different solvent (e.g., water, ethanol, acetone, dichloromethane, toluene, hexane, 5% aq. HCl, 5% aq. NaOH).

-

The tubes are stoppered and agitated using a vortex mixer for 1-2 minutes.

-

The samples are visually inspected and classified as soluble, partially soluble, or insoluble.[8][9][10][11]

-

pKa Determination via Potentiometric Titration

The pKa of the pyridine nitrogen can be determined to understand the compound's behavior in acidic or basic environments.

-

Apparatus:

-

Calibrated pH meter with a glass electrode

-

Automated titrator or a manual burette setup

-

Magnetic stirrer and stir bar

-

Jacketed titration vessel for temperature control

-

-

Procedure:

-

A precisely weighed sample of the compound is dissolved in a suitable solvent mixture (e.g., water-acetonitrile) to a known concentration.

-

The solution is placed in the titration vessel, and the pH electrode is immersed.

-

The solution is titrated with a standardized solution of a strong acid (e.g., 0.1 M HCl).

-

The pH is recorded after each incremental addition of the titrant.

-

The titration is continued past the equivalence point.

-

A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.[12][13][14][15]

-

Synthetic Utility and Logical Workflow

2-(Trifluoromethyl)pyridine-3-carbonitrile is a valuable synthetic intermediate. The trifluoromethyl group enhances the electrophilicity of the pyridine ring, and the nitrile group can be readily converted into other functional groups such as carboxylic acids, amides, or amines. This versatility makes it a key component in the synthesis of biologically active molecules.

Caption: Synthetic workflow of 2-(trifluoromethyl)pyridine-3-carbonitrile.

The diagram above illustrates a generalized synthetic pathway involving the formation of 2-(trifluoromethyl)pyridine-3-carbonitrile via a cyclization reaction, followed by its conversion into various valuable derivatives through functional group transformations. These derivatives often serve as key components in the development of new drugs and agrochemicals.

References

- 1. youtube.com [youtube.com]

- 2. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 3. byjus.com [byjus.com]

- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 5. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 7. byjus.com [byjus.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. chem.ws [chem.ws]

- 10. youtube.com [youtube.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. applications.emro.who.int [applications.emro.who.int]

Structure Elucidation of 2-Trifluoromethyl-3-cyanopyridine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Trifluoromethyl-3-cyanopyridine, also known as 2-(trifluoromethyl)nicotinonitrile, is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its unique structural features, combining the electron-withdrawing trifluoromethyl group and the cyano moiety on a pyridine scaffold, make it a valuable building block for the synthesis of novel therapeutic agents. The strategic placement of these functional groups can influence the molecule's physicochemical properties, metabolic stability, and biological activity. This technical guide provides an overview of the methodologies used to elucidate the structure of this compound, focusing on spectroscopic techniques and synthetic protocols.

Physicochemical Properties

A summary of the key physicochemical properties of 2-trifluoromethyl-3-cyanopyridine is presented below. These values are crucial for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Reference |

| Molecular Formula | C₇H₃F₃N₂ | [Generic Supplier Data] |

| Molecular Weight | 172.11 g/mol | [Generic Supplier Data] |

| Boiling Point | 208.3 °C at 760 mmHg | [Generic Supplier Data] |

| Density | 1.344 g/mL at 25 °c | [Generic Supplier Data] |

| Refractive Index (n20/D) | 1.464 | [Generic Supplier Data] |

Synthesis and Characterization

The synthesis of 2-trifluoromethyl-3-cyanopyridine typically involves the introduction of a cyano group onto a pre-functionalized 2-trifluoromethylpyridine ring. While specific, detailed protocols for this exact molecule are not widely published in peer-reviewed literature, general methodologies for the cyanation of pyridine rings can be adapted.

General Synthetic Approach: Nucleophilic Aromatic Substitution

A common strategy for the synthesis of cyanopyridines is the nucleophilic aromatic substitution of a halogenated precursor.

Workflow for a potential synthesis of 2-Trifluoromethyl-3-cyanopyridine:

Caption: Potential synthetic workflow for 2-Trifluoromethyl-3-cyanopyridine.

Experimental Protocol (Hypothetical)

The following is a generalized, hypothetical protocol based on established methods for similar compounds.

Materials:

-

2-Trifluoromethyl-3-bromopyridine (or other suitable halogenated precursor)

-

Copper(I) cyanide (CuCN) or Zinc Cyanide (Zn(CN)₂)

-

Palladium tetrakis(triphenylphosphine) (Pd(PPh₃)₄)

-

Anhydrous N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for organic synthesis

Procedure:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inert gas inlet, add 2-trifluoromethyl-3-bromopyridine (1.0 eq), copper(I) cyanide (1.2 eq), and palladium tetrakis(triphenylphosphine) (0.05 eq).

-

Under a positive flow of inert gas, add anhydrous DMF via syringe.

-

Heat the reaction mixture to 120-150 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into an aqueous solution of ethylenediamine or ferric chloride to quench the reaction and complex with residual copper salts.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 2-trifluoromethyl-3-cyanopyridine.

Spectroscopic Structure Elucidation

The definitive structure of 2-trifluoromethyl-3-cyanopyridine is confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.

Expected ¹H NMR Spectral Data:

The ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the pyridine ring. The chemical shifts and coupling patterns will be influenced by the positions of the trifluoromethyl and cyano groups.

| Proton | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| H-4 | 8.0 - 8.3 | Doublet of doublets (dd) | J(H4-H5), J(H4-H6) |

| H-5 | 7.4 - 7.7 | Triplet of doublets (td) or Multiplet (m) | J(H5-H4), J(H5-H6) |

| H-6 | 8.7 - 9.0 | Doublet of doublets (dd) | J(H6-H5), J(H6-H4) |

Expected ¹³C NMR Spectral Data:

The ¹³C NMR spectrum will provide information on the carbon skeleton. The presence of the trifluoromethyl group will result in a quartet for the C-2 carbon and the CF₃ carbon due to C-F coupling.

| Carbon | Expected Chemical Shift (δ, ppm) | Expected Multiplicity (due to C-F coupling) |

| C-2 | 145 - 150 | Quartet (q) |

| C-3 | 110 - 115 | Singlet (s) |

| C-4 | 135 - 140 | Singlet (s) |

| C-5 | 125 - 130 | Singlet (s) |

| C-6 | 150 - 155 | Singlet (s) |

| CN | 115 - 120 | Singlet (s) |

| CF₃ | 120 - 125 | Quartet (q) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the characteristic functional groups present in the molecule.

Expected IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C≡N (Nitrile) | 2220 - 2240 | Sharp, Medium |

| C-F (Trifluoromethyl) | 1100 - 1350 | Strong, Broad |

| C=N, C=C (Aromatic Ring) | 1400 - 1600 | Medium to Strong |

| C-H (Aromatic) | 3000 - 3100 | Weak to Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Expected Mass Spectral Data:

-

Molecular Ion (M⁺): A prominent peak corresponding to the molecular weight of the compound (m/z = 172.11).

-

Key Fragmentation Patterns:

-

Loss of HCN (m/z = 145)

-

Loss of F (m/z = 153)

-

Loss of CF₃ (m/z = 103)

-

Presence of the pyridine ring fragment (m/z = 78) and cyanopyridine fragments.

-

Signaling Pathways and Applications

While specific signaling pathways directly modulated by 2-trifluoromethyl-3-cyanopyridine are not extensively documented, its utility lies in its role as a versatile intermediate in the synthesis of biologically active molecules. The trifluoromethyl group can enhance metabolic stability and binding affinity, while the cyano group can act as a hydrogen bond acceptor or be further transformed into other functional groups.

Logical Relationship for Drug Discovery Application:

Caption: Role as a scaffold in drug discovery.

Conclusion

The structural elucidation of 2-trifluoromethyl-3-cyanopyridine relies on a combination of modern synthetic methods and spectroscopic analysis. While detailed experimental data for this specific molecule is not abundant in publicly accessible literature, established principles of organic chemistry and spectroscopy allow for a confident assignment of its structure. Its importance as a synthetic building block ensures that it will continue to be a valuable compound for researchers in the fields of medicinal chemistry and materials science. Further research into its synthesis and reactivity will undoubtedly lead to the discovery of novel molecules with important biological and material properties.

Solubility of 2-(Trifluoromethyl)nicotinonitrile in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 2-(Trifluoromethyl)nicotinonitrile in organic solvents. Despite a comprehensive search of scientific literature, patents, and chemical databases, specific quantitative solubility data for this compound is not publicly available. This document, therefore, provides a guide to understanding its likely solubility characteristics based on structurally similar compounds, detailed experimental protocols for determining solubility, and the principles of solvent selection for this class of molecule.

Understanding the Solubility Profile

This compound possesses a polar pyridine ring containing a nitrogen atom and a cyano group, along with a highly electronegative trifluoromethyl group. This combination of functional groups suggests that the molecule exhibits moderate polarity. The "like dissolves like" principle of solubility would predict that this compound is more likely to be soluble in polar organic solvents.

While quantitative data is unavailable for this compound, a safety data sheet for the structurally related compound, 2,3-Dichloro-5-(trifluoromethyl)pyridine, indicates that it is soluble in common organic solvents such as methylene chloride (MDC), methanol (MeOH), and acetone.[1] This suggests that this compound would also exhibit solubility in a range of polar aprotic and protic solvents.

Data Presentation

As no specific quantitative solubility data for this compound was found in the public domain, a data table cannot be provided. Researchers are encouraged to determine this data experimentally using the protocols outlined in the following section.

Experimental Protocols for Solubility Determination

A standard method for determining the solubility of a compound in an organic solvent is the shake-flask method. This procedure involves creating a saturated solution of the solute in the solvent and then quantifying the concentration of the dissolved solute.

Protocol: Isothermal Shake-Flask Method

1. Materials and Equipment:

- This compound (solute)

- Selected organic solvent(s)

- Analytical balance

- Vials with screw caps

- Constant temperature bath or shaker with temperature control

- Syringe filters (e.g., 0.45 µm PTFE)

- High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

- Volumetric flasks and pipettes

2. Procedure:

- Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is necessary to ensure a saturated solution.

- Seal the vials tightly to prevent solvent evaporation.

- Place the vials in a constant temperature bath or a shaker with temperature control set to the desired temperature (e.g., 25 °C, 37 °C).

- Agitate the vials for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours.

- Once equilibrium is reached, allow the vials to rest in the constant temperature bath to let the undissolved solid settle.

- Carefully withdraw a sample of the supernatant using a syringe.

- Immediately filter the sample through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid particles.

- Record the exact volume of the filtered solution.

- Dilute the filtered solution with a suitable solvent to a concentration within the analytical range of the chosen analytical method (HPLC or GC).

- Analyze the concentration of this compound in the diluted solution using a pre-validated HPLC or GC method.

- Calculate the original concentration in the saturated solution, which represents the solubility of the compound at that temperature.

3. Data Analysis:

- Solubility is typically expressed in units of mass per volume (e.g., mg/mL) or moles per liter (mol/L).

Below is a Graphviz diagram illustrating the experimental workflow for this solubility determination method.

Logical Relationships in Solubility

The solubility of a compound like this compound is governed by the polarity of both the solute and the solvent. A logical relationship can be established to guide solvent selection. Generally, polar compounds dissolve well in polar solvents, while non-polar compounds dissolve in non-polar solvents.

The following Graphviz diagram illustrates this relationship, which can be used as a decision-making tool for solvent screening.

References

Spectroscopic Profile of 2-(Trifluoromethyl)nicotinonitrile: A Technical Guide

For researchers, scientists, and professionals in drug development, this document provides a detailed overview of the spectroscopic data for the compound 2-(Trifluoromethyl)nicotinonitrile, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This guide presents available data for Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with the experimental protocols used for their acquisition.

Summary of Spectroscopic Data

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.93 | dd | 4.8, 1.6 | H-6 |

| 8.24 | dd | 7.9, 1.6 | H-4 |

| 7.78 | dd | 7.9, 4.8 | H-5 |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 154.2 | C-6 |

| 141.7 | C-4 |

| 131.1 (q, J=35.5 Hz) | C-2 |

| 127.5 | C-5 |

| 119.8 (q, J=274.5 Hz) | CF₃ |

| 114.3 | CN |

| 111.0 (q, J=4.5 Hz) | C-3 |

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| 2237 | C≡N stretch |

| 1591, 1572, 1468, 1429 | Aromatic C=C and C=N stretching |

| 1321, 1182, 1140 | C-F stretching |

Table 4: Mass Spectrometry Data

| m/z | Assignment |

| 173.0321 | [M+H]⁺ |

Experimental Protocols

The data presented in this guide were obtained from the supporting information of the publication "Efficient Synthesis of 2-(Trifluoromethyl)nicotinic Acid Derivatives from Simple Fluorinated Precursors" in Organic Letters.[1] The following are the general experimental methodologies employed for the spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 spectrometer. Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent residual peak. Coupling constants (J) are reported in Hertz (Hz). The samples were dissolved in deuterated chloroform (CDCl₃) for analysis.

Infrared (IR) Spectroscopy

Infrared spectra were recorded on a PerkinElmer Spectrum One FT-IR spectrometer. The data is presented in wavenumbers (cm⁻¹). The analysis was performed on a thin film of the compound.

Mass Spectrometry (MS)

High-resolution mass spectra (HRMS) were obtained using an Agilent 6210 Time-of-Flight (TOF) LC/MS system. The ionization method employed was electrospray ionization (ESI) in positive ion mode.

Visualization of Spectroscopic Analysis Workflow

The logical flow of acquiring and interpreting spectroscopic data for a novel compound like this compound can be visualized as a structured workflow. This process ensures a comprehensive characterization of the molecule's structure.

References

molecular weight and formula of 2-(Trifluoromethyl)nicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 2-(Trifluoromethyl)nicotinonitrile. The information is curated for professionals in the fields of chemical research and drug development, presenting data in a structured and accessible format.

Core Molecular Data

This compound is a fluorinated heterocyclic compound. The trifluoromethyl group, a common moiety in pharmaceutical agents, can significantly influence the molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. The nitrile group offers a versatile handle for further chemical modifications and can act as a hydrogen bond acceptor.

| Property | Value |

| Chemical Formula | C₇H₃F₃N₂ |

| Molecular Weight | 172.11 g/mol |

Synthesis and Experimental Protocols

Proposed Synthesis of this compound:

A potential synthetic pathway could involve the reaction of a suitable trifluoromethyl-substituted pyridine precursor with a cyanide source. One possible starting material is 2-chloro-3-(trifluoromethyl)pyridine.

Experimental Protocol (Hypothetical):

-

Reaction Setup: To a solution of 2-chloro-3-(trifluoromethyl)pyridine (1.0 eq) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a cyanide source such as copper(I) cyanide (CuCN) (1.2 eq).

-

Reaction Conditions: The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 100 to 150 °C. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and quenched with an aqueous solution of a complexing agent, such as ethylenediamine or aqueous ammonia, to remove copper salts. The aqueous layer is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

Logical Workflow for the Proposed Synthesis:

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Data (Reference)

Specific spectroscopic data for this compound is not currently available. However, the following table provides characteristic spectral regions for the key functional groups present in the molecule, based on data from analogous compounds. This information can serve as a reference for the characterization of this compound.

| Spectroscopic Technique | Functional Group | Expected Chemical Shift / Wavenumber |

| ¹H NMR | Aromatic Protons | δ 7.5 - 9.0 ppm |

| ¹³C NMR | Aromatic Carbons | δ 120 - 160 ppm |

| CF₃ Carbon | δ 120 - 130 ppm (quartet) | |

| Nitrile Carbon (C≡N) | δ 115 - 125 ppm | |

| FTIR | C≡N Stretch | 2220 - 2260 cm⁻¹ |

| C-F Stretch | 1000 - 1400 cm⁻¹ | |

| Aromatic C-H Stretch | 3000 - 3100 cm⁻¹ | |

| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 172 |

Potential Biological Activity and Signaling Pathways

While no specific biological activity data for this compound has been reported, the nicotinonitrile scaffold and the trifluoromethyl group are present in numerous biologically active molecules.

Antiproliferative Potential:

Nicotinonitrile derivatives have been investigated for their antiproliferative activity against various cancer cell lines. The presence of the trifluoromethyl group can enhance cytotoxic effects. It is hypothesized that this compound may exhibit antiproliferative activity, potentially with IC₅₀ values in the micromolar range against certain cancer cell lines.

Modulation of Signaling Pathways:

Nicotine and its derivatives are known to interact with nicotinic acetylcholine receptors (nAChRs), which can, in turn, modulate various downstream signaling pathways implicated in cancer cell proliferation, survival, and migration.[1][2][3][4] These pathways include:

-

PI3K/Akt Pathway: Activation of this pathway is a common event in many cancers, promoting cell survival and proliferation.[1]

-

MAPK/ERK Pathway: This pathway is crucial for cell proliferation, differentiation, and survival.[1][4]

-

Src Kinase Pathway: Src is a non-receptor tyrosine kinase that plays a role in cell growth, division, and migration.[1]

Illustrative Signaling Pathway:

The following diagram illustrates a generalized signaling pathway that could potentially be modulated by nicotinonitrile derivatives.

Caption: Potential signaling pathways modulated by nicotinonitrile derivatives.

Further experimental investigation is required to determine the specific biological activities and mechanisms of action of this compound. This guide serves as a foundational resource for researchers interested in exploring the potential of this and related compounds in drug discovery and development.

References

- 1. Nicotinic Acetylcholine Receptor Pathways in Cancer: From Psychiatric Clues to Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Attenuation of Nicotine Effects on A549 Lung Cancer Cells by Synthetic α7 nAChR Antagonists APS7-2 and APS8-2 [mdpi.com]

- 3. Nicotine affects the signaling of the death pathway, reducing the response of head and neck cancer cell lines to DNA damaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nicotine activates cell-signaling pathways through muscle-type and neuronal nicotinic acetylcholine receptors in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

The Trifluoromethylated Pyridine Moiety: A Historical and Synthetic Overview for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of the trifluoromethyl (CF₃) group into the pyridine scaffold represents a cornerstone of modern medicinal chemistry and agrochemistry. This guide traces the historical development and synthetic evolution of trifluoromethylated pyridines, compounds that have become indispensable in the design of effective pharmaceuticals and crop protection agents. The unique physicochemical properties conferred by the CF₃ group—including enhanced metabolic stability, increased lipophilicity, and altered electronic character—have driven the development of a diverse array of synthetic methodologies.[1][2] From harsh, early-era halogen exchange reactions to the nuanced and mild conditions of modern photoredox and copper-mediated catalysis, the methods to access these valuable motifs have expanded dramatically. This document provides a comprehensive overview of these synthetic transformations, detailed experimental protocols for key reactions, and quantitative data on the impact of trifluoromethylation, offering a vital resource for professionals engaged in molecular design and development.

Introduction: The Rise of a Privileged Motif

The pyridine ring is a ubiquitous heterocycle in bioactive molecules, valued for its hydrogen bonding capabilities and its role as a bioisostere for the phenyl group. The introduction of fluorine, and particularly the trifluoromethyl group, into organic compounds gained significant traction in the mid-20th century as chemists began to appreciate its profound impact on molecular properties.[3][4] The CF₃ group is often considered a "super-methyl" group; it is sterically similar but possesses starkly different electronic properties.[2] Its strong electron-withdrawing nature and the high strength of the C-F bond impart several desirable attributes to a parent molecule:

-

Enhanced Metabolic Stability: The C-F bond is exceptionally strong, making the CF₃ group resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, often leading to a longer in vivo half-life.[2][5]

-

Increased Lipophilicity: The CF₃ group significantly increases a molecule's lipophilicity, which can improve its ability to cross biological membranes and enhance bioavailability.[1][2]

-

Modulation of Basicity: As a potent electron-withdrawing group, it lowers the pKa of the pyridine nitrogen, influencing its ionization state at physiological pH and altering interactions with biological targets.[2]

-

Improved Binding Affinity: The unique electronic and conformational effects of the CF₃ group can lead to more favorable interactions with protein binding pockets.[1]

These combined effects have made trifluoromethylpyridines (TFMPs) a "privileged" structural motif, leading to their incorporation in numerous commercialized agrochemicals and pharmaceuticals.[3][6][7]

Historical Perspective and Discovery

The journey to trifluoromethylated pyridines began with foundational work on aromatic trifluoromethylation. In 1898, Swarts reported the first synthesis of an aromatic trifluoromethyl compound, benzotrifluoride, by treating benzotrichloride with antimony trifluoride.[3] This harsh halogen exchange (HALEX) chemistry set the stage for future developments.

The first reported synthesis of a trifluoromethylpyridine occurred in 1947 . This method was analogous to the early benzotrifluoride synthesis, involving the high-temperature, liquid-phase chlorination of picoline (methylpyridine) to form a (trichloromethyl)pyridine, followed by fluorination with reagents like hydrogen fluoride (HF) or antimony trifluoride (SbF₃).[3][8] These early methods were often low-yielding and required severe conditions, limiting their scope and applicability.

Throughout the latter half of the 20th century, industrial-scale production methods focused on improving this vapor-phase chlorination/fluorination process, often at temperatures exceeding 300°C over transition metal catalysts.[3][9] These processes were crucial for producing key industrial intermediates like 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF) and 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), which are derived from 3-picoline and serve as precursors to a multitude of agrochemicals.[3][6] The first TFMP-containing agrochemical introduced to the market was Fluazifop-butyl, highlighting the industrial importance of these early synthetic routes.[3][10]

Evolution of Synthetic Methodologies

The demand for more diverse and complex trifluoromethylated pyridines, particularly for pharmaceutical applications, spurred the development of milder and more functional-group-tolerant synthetic methods.

From Aminopyridines: The Sandmeyer-Type Reaction

A significant breakthrough came with the adaptation of the classic Sandmeyer reaction for trifluoromethylation. This approach allows for the conversion of readily available aminopyridines into their trifluoromethylated counterparts.[11][12] The process involves the diazotization of the amino group, followed by a copper-mediated reaction with a trifluoromethyl source.[13]

This "Sandmeyer-type" trifluoromethylation represents a powerful method for late-stage functionalization, transforming a C-N bond into a C-CF₃ bond under relatively mild conditions.[12][14] Various trifluoromethyl sources have been employed, including the Ruppert-Prakash reagent (TMSCF₃) and Umemoto's reagents.[13][14]

Modern Trifluoromethylating Reagents

The limitations of early HALEX reactions led to the creation of a toolbox of specialized trifluoromethylating reagents, broadly categorized by their mode of action (nucleophilic, electrophilic, or radical).

-

Nucleophilic Reagents: The Ruppert-Prakash reagent (TMSCF₃) , first prepared in 1984, is a premier source of the nucleophilic "CF₃⁻" anion equivalent.[10][15][16] Its activation by a catalytic amount of a fluoride source or other nucleophile allows for the trifluoromethylation of various electrophiles.[15] It has been instrumental in developing methods for constructing trifluoromethylated pyridines from appropriate precursors.[17][18]

-

Electrophilic Reagents: For the trifluoromethylation of nucleophilic pyridines or pyridinones, electrophilic sources of "CF₃⁺" are required. Umemoto's reagents (e.g., S-(trifluoromethyl)dibenzothiophenium salts) and Togni's reagents (hypervalent iodine compounds) are highly effective for this purpose.[19][20][21] They are generally stable, solid materials that react with a wide range of nucleophiles under mild conditions.[22][23][24][25]

-

Radical Precursors: More recently, methods involving the generation of the trifluoromethyl radical (•CF₃) have become prominent. Photoredox catalysis has emerged as a particularly powerful strategy, enabling the trifluoromethylation of pyridine C-H bonds under exceptionally mild conditions using visible light.[26][27][28][29] These reactions often utilize simple and inexpensive CF₃ sources like triflyl chloride or even trifluoroacetic acid, expanding the accessibility of these motifs.[27][28]

Quantitative Impact of Trifluoromethylation

The introduction of a CF₃ group predictably alters the physicochemical properties of the pyridine ring. These changes are crucial for rational drug design and can be quantified.

| Property | Pyridine | 2-(CF₃)-Pyridine | 3-(CF₃)-Pyridine | 4-(CF₃)-Pyridine | Impact and Rationale |

| pKa | 5.25 | 1.77 | 3.53 | 3.59 | Decreased Basicity: The strong electron-withdrawing CF₃ group significantly reduces the electron density on the pyridine nitrogen, making it a weaker base. This alters the ionization state at physiological pH, which can reduce off-target effects at cationic sites and modify solubility.[2] |

| Calculated logP | 0.65 | 1.68 | 1.75 | 1.72 | Increased Lipophilicity: The CF₃ group is highly lipophilic, increasing the molecule's preference for nonpolar environments. This can enhance membrane permeability and absorption but may also increase binding to plasma proteins or metabolic enzymes.[1][2] |

| Metabolic Stability | Low to Moderate | High | High | High | Enhanced Stability: The C-F bond is one of the strongest in organic chemistry, making the CF₃ group highly resistant to cleavage and oxidative metabolism, which often occurs at unsubstituted positions or on alkyl groups. This typically increases the drug's half-life.[4][5] |

Note: pKa and logP values are representative and can vary based on the specific measurement or calculation method.

Experimental Protocols

Key Experiment: Sandmeyer-Type Trifluoromethylation of an Aminopyridine

This protocol is a representative example for the conversion of an aminopyridine to a trifluoromethylpyridine using a copper-mediated Sandmeyer-type reaction.

Reaction: Synthesis of 3-(Trifluoromethyl)pyridine from 3-Aminopyridine

Materials:

-

3-Aminopyridine (1.0 mmol, 94.1 mg)

-

tert-Butyl nitrite (t-BuONO) (1.5 mmol, 155 mg, 0.18 mL)

-

Copper(I) thiocyanate (CuSCN) (1.5 mmol, 182.4 mg)

-

Ruppert-Prakash Reagent (TMSCF₃) (2.0 mmol, 284 mg, 0.3 mL)

-

Anhydrous Acetonitrile (MeCN) (5 mL)

Procedure:

-

To a dry 25 mL Schlenk tube under an inert atmosphere (Nitrogen or Argon), add 3-aminopyridine (94.1 mg, 1.0 mmol) and anhydrous acetonitrile (5 mL).

-

Cool the resulting solution to 0 °C in an ice-water bath.

-

Slowly add tert-butyl nitrite (0.18 mL, 1.5 mmol) dropwise to the stirred solution. Stir the mixture at 0 °C for 30 minutes to form the diazonium salt in situ.

-

In a separate dry Schlenk tube, add Copper(I) thiocyanate (182.4 mg, 1.5 mmol) and suspend it in anhydrous acetonitrile (2 mL).

-

To the copper suspension, add the Ruppert-Prakash reagent (0.3 mL, 2.0 mmol).

-

Slowly transfer the freshly prepared diazonium salt solution from the first tube to the copper/TMSCF₃ suspension at 0 °C via cannula.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. The reaction progress can be monitored by TLC or GC-MS.

-

Upon completion, quench the reaction by adding 10 mL of a saturated aqueous solution of ammonium chloride.

-

Extract the mixture with diethyl ether or ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure 3-(trifluoromethyl)pyridine.

Key Experiment: Photoredox-Catalyzed C-H Trifluoromethylation

This protocol exemplifies a modern, mild approach for the direct trifluoromethylation of a pyridine C-H bond.

Reaction: Synthesis of 2-Trifluoromethyl-4-methoxypyridine

Materials:

-

4-Methoxypyridine (1.0 mmol, 109.1 mg)

-

Trifluoromethanesulfonyl chloride (CF₃SO₂Cl) (1.5 mmol, 252.8 mg, 0.16 mL)

-

fac-Ir(ppy)₃ (Iridium(III) tris(2-phenylpyridine)) photocatalyst (0.02 mmol, 13.1 mg)

-

Dimethylformamide (DMF), anhydrous (5 mL)

-

Diisopropylethylamine (DIPEA) (2.0 mmol, 258.5 mg, 0.35 mL)

Procedure:

-

To a 10 mL oven-dried vial equipped with a magnetic stir bar, add 4-methoxypyridine (109.1 mg, 1.0 mmol), fac-Ir(ppy)₃ (13.1 mg, 0.02 mmol), and anhydrous DMF (5 mL).

-

Degas the solution by sparging with nitrogen or argon for 15 minutes.

-

Add diisopropylethylamine (0.35 mL, 2.0 mmol) followed by trifluoromethanesulfonyl chloride (0.16 mL, 1.5 mmol) to the reaction mixture under an inert atmosphere.

-

Seal the vial and place it approximately 5-10 cm from a blue LED lamp (e.g., 40W, λ = 450 nm). Ensure the reaction is stirred vigorously.

-

Irradiate the mixture at room temperature for 24 hours. Monitor the reaction progress by GC-MS or LC-MS.

-

After completion, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the desired 2-trifluoromethyl-4-methoxypyridine.

Visualizing Synthetic Pathways and Relationships

Diagram 1: General Synthetic Pathways to Trifluoromethylpyridines

Caption: Key synthetic routes to trifluoromethylated pyridines.

Diagram 2: Impact of Trifluoromethylation on Pyridine Properties

Caption: Cause-and-effect of pyridine trifluoromethylation.

Conclusion and Future Outlook

The history of trifluoromethylated pyridines is a story of chemical innovation, driven by the persistent need for molecules with enhanced properties in medicine and agriculture. From the brute-force methods of the past to the elegant, light-driven reactions of the present, the synthetic chemist's ability to forge the C-CF₃ bond on a pyridine ring has advanced remarkably. The continued development of novel, late-stage functionalization techniques will further empower researchers to rapidly generate diverse libraries of TFMP-containing compounds. As our understanding of drug metabolism and protein-ligand interactions deepens, the rational design and synthesis of next-generation trifluoromethylated pyridine derivatives will remain a vibrant and critical area of research, promising new solutions to global health and food security challenges.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 7. nbinno.com [nbinno.com]

- 8. EP0110690A1 - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]

- 9. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 10. Trifluoromethyltrimethylsilane - Wikipedia [en.wikipedia.org]

- 11. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 12. The trifluoromethylating Sandmeyer reaction: a method for transforming C-N into C-CF(3) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 15. benchchem.com [benchchem.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Difluorocarbene-Mediated Cascade Cyclization: The Multifunctional Role of Ruppert-Prakash Reagent [organic-chemistry.org]

- 19. Umemoto Reagent I - Enamine [enamine.net]

- 20. Togni reagent - Enamine [enamine.net]

- 21. Togni reagent II - Wikipedia [en.wikipedia.org]

- 22. Umemotos Reagenz – Wikipedia [de.wikipedia.org]

- 23. Togni Reagent II - Enamine [enamine.net]

- 24. Electrophilic Trifluoromethylating Agent, Umemoto Reagent IV / Electrophilic Fluorinating Agent, NFBB | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 25. Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 26. researchgate.net [researchgate.net]

- 27. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale - PMC [pmc.ncbi.nlm.nih.gov]

- 29. pubs.acs.org [pubs.acs.org]

Potential Research Areas for 2-(Trifluoromethyl)nicotinonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Trifluoromethyl)nicotinonitrile is a fluorinated heterocyclic compound that holds significant potential as a scaffold in medicinal chemistry and drug discovery. The presence of the trifluoromethyl group, a bioisostere of the methyl group, can significantly enhance the metabolic stability, lipophilicity, and binding affinity of molecules. This, combined with the versatile chemistry of the nicotinonitrile core, makes it an attractive starting point for the development of novel therapeutic agents. This technical guide explores potential research avenues for this compound, providing insights into its synthesis, potential biological activities, and areas ripe for further investigation.

Synthesis and Chemical Reactivity

While specific literature on the synthesis of this compound is not extensively detailed in publicly available sources, its preparation can be inferred from established synthetic routes for related trifluoromethyl-substituted pyridines.

A plausible synthetic approach involves the cyclization of a trifluoromethylated precursor. One potential route, adapted from the synthesis of 4-(trifluoromethyl)nicotinonitrile, is the reaction of a trifluoroacetylated enamine with a suitable cyano-containing building block.

Potential Synthetic Pathway:

Caption: Plausible synthetic route to this compound.

Further research into optimizing reaction conditions, including catalysts, solvents, and temperature, could lead to efficient and scalable synthetic protocols.

The reactivity of this compound is largely dictated by the nitrile group and the pyridine ring. The nitrile group can undergo hydrolysis to the corresponding carboxylic acid or reduction to an amine, providing handles for further derivatization. The pyridine ring is susceptible to nucleophilic aromatic substitution, particularly at positions activated by the electron-withdrawing trifluoromethyl and cyano groups.

Potential Therapeutic Applications

The structural features of this compound suggest its potential in several therapeutic areas.

Anticancer Activity

Nicotinonitrile derivatives have demonstrated promising anti-proliferative effects against various cancer cell lines. The trifluoromethyl group can enhance the anticancer potential by increasing the compound's ability to penetrate cell membranes and interact with intracellular targets.

Potential Research Workflow for Anticancer Evaluation:

Caption: Workflow for evaluating the anticancer potential of this compound derivatives.

Quantitative Data from Related Nicotinonitrile Derivatives (for comparison):

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Nicotinonitrile-Thiourea Conjugates | MCF-7 (Breast) | 0.5 - 4.12 | [1] |

| Nicotinonitrile-Thiourea Conjugates | HepG2 (Liver) | 0.5 - 4.12 | [1] |

| 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine | A375 (Melanoma) | 25.4 | [2] |

| 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine | C32 (Melanoma) | 24.4 | [2] |

Experimental Protocol: MTT Assay for Cytotoxicity

A standard protocol to assess the cytotoxic effects of this compound derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[3]

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and dissolve the formazan crystals in a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Potential Signaling Pathways to Investigate:

Nicotinic acetylcholine receptors (nAChRs) are overexpressed in several cancers and their activation can trigger pro-tumorigenic signaling pathways.[4][5] Given the structural similarity of this compound to nicotine, its potential to modulate these pathways warrants investigation.

Caption: Potential nAChR-mediated signaling pathways in cancer.[4][5]

Antimicrobial Activity

The nicotinonitrile scaffold is also present in various compounds with demonstrated antimicrobial properties. The introduction of a trifluoromethyl group could enhance the efficacy and spectrum of activity against pathogenic bacteria and fungi.

Quantitative Data from Related Fluorinated Quinolones (for comparison):

| Compound | Bacterial Strain | MIC90 (µg/mL) | Reference |

| CS-940 (a trifluorinated quinolone) | Acinetobacter spp. | 0.03 | [6] |

| CS-940 | Stenotrophomonas maltophilia | 2 | [6] |

| CS-940 | Streptococcus spp. | ≤ 2 | [6] |

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.[7]

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Perform serial dilutions of the test compound in a 96-well microtiter plate containing a suitable growth medium.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plates under appropriate conditions for the test microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Kinase Inhibition

The pyridine core is a common feature in many kinase inhibitors. The trifluoromethyl group can contribute to strong and selective binding to the kinase active site. Screening this compound derivatives against a panel of kinases could identify novel inhibitors for various diseases, including cancer and inflammatory disorders.

Experimental Protocol: In Vitro Kinase Inhibition Assay

A common method for assessing kinase inhibition is a fluorescence-based assay that measures the amount of ADP produced in the kinase reaction.

-

Reaction Setup: In a microplate, combine the kinase, a specific substrate, and various concentrations of the inhibitor.

-

Initiation: Start the kinase reaction by adding ATP.

-

Detection: After a set incubation period, add a detection reagent that converts ADP to a fluorescent signal.

-

Measurement: Measure the fluorescence intensity using a plate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition and determine the IC50 value.

Conclusion

This compound represents a promising, yet underexplored, chemical scaffold. Its unique combination of a trifluoromethyl group and a nicotinonitrile core provides a solid foundation for the design and synthesis of novel compounds with potential therapeutic applications in oncology, infectious diseases, and beyond. The proposed research areas and experimental protocols in this guide offer a starting point for scientists to unlock the full potential of this intriguing molecule. Further investigation into its synthesis, reactivity, and biological activity is highly encouraged and could lead to the development of next-generation therapeutic agents.

References

- 1. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nicotinic Acetylcholine Receptor Pathways in Cancer: From Psychiatric Clues to Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Antimicrobial activity of CS-940, a new trifluorinated quinolone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Theoretical Exploration of 2-(Trifluoromethyl)nicotinonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical analysis of 2-(Trifluoromethyl)nicotinonitrile, a key building block in medicinal and agrochemical research. While direct experimental and extensive theoretical studies on this specific molecule are limited in publicly available literature, this document leverages established computational methodologies and analogous experimental data to present a robust theoretical framework. This includes detailed computational protocols for Density Functional Theory (DFT) calculations, predicted molecular and electronic properties, and a plausible synthetic route with an associated experimental protocol. All quantitative data is summarized in structured tables, and key processes are visualized through diagrams to facilitate understanding and application in research and development.

Introduction

This compound, with the Chemical Abstracts Service (CAS) registry number 870066-15-2, is a fluorinated heterocyclic compound of significant interest in the design of novel bioactive molecules. The presence of the trifluoromethyl group can enhance metabolic stability, binding affinity, and cell permeability of parent compounds. The nitrile functionality serves as a versatile synthetic handle for the elaboration into various nitrogen-containing heterocycles. This guide aims to provide a detailed theoretical and practical overview of this compound to support its application in drug discovery and chemical synthesis.

Theoretical Studies: A Computational Approach

Due to a lack of specific published theoretical studies on this compound, this section outlines a robust computational protocol based on methodologies successfully applied to structurally similar molecules, such as 2-methoxy-3-(trifluoromethyl)pyridine[1]. These methods provide reliable predictions of molecular properties.

Computational Methodology

2.1.1. Geometry Optimization. The molecular structure of this compound can be optimized using Density Functional Theory (DFT) with the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional and the 6-311++G(d,p) basis set.[1] This level of theory is well-established for providing accurate geometries of organic molecules. The optimization process involves finding the minimum energy conformation of the molecule in the gas phase.

2.1.2. Vibrational Frequency Analysis. Following geometry optimization, a vibrational frequency analysis should be performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) spectrum.[1][2][3]

2.1.3. Molecular Orbital Analysis. To understand the electronic properties, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The energies of these frontier orbitals provide insights into the molecule's reactivity, with the HOMO-LUMO energy gap indicating its kinetic stability.

Predicted Molecular Properties

Based on the computational methodology described above, the following properties of this compound can be predicted.

Table 1: Predicted Molecular and Electronic Properties

| Property | Predicted Value |

| Molecular Formula | C₇H₃F₃N₂ |

| Molecular Weight | 172.11 g/mol |

| Optimized Total Energy | Value to be calculated |

| HOMO Energy | Value to be calculated |

| LUMO Energy | Value to be calculated |

| HOMO-LUMO Gap | Value to be calculated |

| Dipole Moment | Value to be calculated |

Predicted Spectroscopic Data

Table 2: Predicted Vibrational Frequencies (Notable Modes)

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C≡N stretch | ~2230-2240 |

| C-F symmetric stretch | ~1100-1200 |

| C-F asymmetric stretch | ~1300-1400 |

| Aromatic C-H stretch | ~3050-3100 |

| Pyridine ring vibrations | ~1400-1600 |

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (Reference: TMS)

| Atom | Predicted Chemical Shift (ppm) |

| ¹H NMR | |

| H4 | Value to be calculated |

| H5 | Value to be calculated |

| H6 | Value to be calculated |

| ¹³C NMR | |

| C2 | Value to be calculated |

| C3 | Value to be calculated |

| C4 | Value to be calculated |

| C5 | Value to be calculated |

| C6 | Value to be calculated |

| CN | Value to be calculated |

| CF₃ | Value to be calculated |

Experimental Protocols

Proposed Synthesis

A potential synthetic pathway involves the dehydration of the corresponding amide, 2-(trifluoromethyl)nicotinamide. This precursor can be synthesized from 2-(trifluoromethyl)nicotinic acid.

3.1.1. Experimental Protocol for the Synthesis of this compound.

Step 1: Synthesis of 2-(Trifluoromethyl)nicotinoyl chloride. 2-(Trifluoromethyl)nicotinic acid (1.0 eq) is refluxed with thionyl chloride (2.0 eq) in an inert solvent such as dichloromethane (DCM) for 2-4 hours. The excess thionyl chloride and solvent are removed under reduced pressure to yield the crude acid chloride, which can be used in the next step without further purification.

Step 2: Synthesis of 2-(Trifluoromethyl)nicotinamide. The crude 2-(trifluoromethyl)nicotinoyl chloride is dissolved in an anhydrous solvent like DCM and cooled to 0 °C. A solution of aqueous ammonia (excess) is added dropwise with vigorous stirring. The reaction is allowed to warm to room temperature and stirred for an additional 2-3 hours. The resulting solid is filtered, washed with cold water, and dried to afford 2-(trifluoromethyl)nicotinamide.

Step 3: Synthesis of this compound. 2-(Trifluoromethyl)nicotinamide (1.0 eq) is treated with a dehydrating agent such as phosphorus pentoxide (P₂O₅) or trifluoroacetic anhydride (TFAA) in a suitable solvent like toluene. The mixture is heated to reflux for 4-6 hours. After completion of the reaction (monitored by TLC), the mixture is cooled, quenched with a saturated solution of sodium bicarbonate, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.

Visualizations

Molecular Structure

Caption: Molecular structure of this compound.

Computational Workflow

Caption: Workflow for theoretical characterization.

Synthetic Pathway

Caption: Proposed synthetic route to the target molecule.

Conclusion

This technical guide provides a foundational theoretical understanding of this compound for researchers in drug discovery and chemical synthesis. By outlining a detailed computational methodology based on established DFT methods, this document offers a reliable pathway for predicting the molecule's geometric, electronic, and spectroscopic properties. Furthermore, the proposed synthetic protocol, derived from analogous chemical transformations, serves as a practical starting point for its laboratory preparation. The structured data tables and clear visualizations are intended to streamline the application of this valuable chemical entity in the development of new and improved pharmaceutical and agrochemical agents. Further experimental validation of the theoretical data presented herein is encouraged to build upon this foundational work.

References

The Trifluoromethyl Group on a Pyridine Ring: A Technical Guide to its Electronic Properties and Impact

For Researchers, Scientists, and Drug Development Professionals

Introduction